molecular formula C21H20N2O3 B15109459 N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B15109459
M. Wt: 348.4 g/mol
InChI Key: NMTYOACBHATVNC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic small molecule characterized by a 4-oxo-1,4-dihydroquinoline backbone substituted with an ethyl group at position 1, a methyl group at position 2, and a carboxamide-linked 3-acetylphenyl moiety at position 4. This compound’s acetylphenyl substituent introduces a ketone functional group, which may influence solubility, metabolic stability, and target binding affinity compared to simpler aromatic substituents.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-4-23-13(2)10-20(25)18-12-16(8-9-19(18)23)21(26)22-17-7-5-6-15(11-17)14(3)24/h5-12H,4H2,1-3H3,(H,22,26)

InChI Key

NMTYOACBHATVNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-oxo-1,4-dihydroquinoline carboxamide class includes several structurally related compounds with variations in substituents and side chains. Key analogues and their comparative features are outlined below:

Compound Substituents Key Structural Differences Reported Activity
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide R1: Ethyl; R2: Methyl; R6: 3-acetylphenyl carboxamide Unique acetylphenyl group at position 6; ethyl and methyl groups at positions 1 and 2. Limited direct data; inferred antibacterial/antimicrobial potential from scaffold.
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) R1: Pentyl; R3: Adamantyl; R6: Chlorine Bulky adamantyl group at position 3; pentyl chain at position 1. Enhanced lipophilicity; potent antibacterial activity against Gram-positive strains.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Methoxy groups at positions 6 and 7; ethyl ester at position 2. Isoquinoline scaffold; ester instead of carboxamide. Antifungal and antiparasitic activity.
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) Complex sulfonamide and benzyl ester substituents; fluoro and chloro groups. Multi-substituted scaffold with fluorinated and sulfonamide moieties. Broad-spectrum antimicrobial activity; improved metabolic stability.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The adamantyl group in compound 52 enhances lipophilicity and membrane penetration, contributing to its antibacterial potency . In contrast, the 3-acetylphenyl group in the target compound may reduce metabolic degradation due to steric hindrance but could limit solubility.
  • Chlorine at position 6 (compound 52 ) or fluoro at position 6 (compound 7f ) improves target binding via halogen bonding, a feature absent in the target compound .

Backbone Modifications: The isoquinoline scaffold in compound 6d exhibits distinct ring strain and electronic properties compared to the dihydroquinoline core, leading to divergent biological targets (e.g., antifungal vs. antibacterial) . Carboxamide vs. Ester Linkages: Carboxamide groups (target compound, 52) generally enhance hydrogen-bonding interactions with enzymes, while esters (compound 6d) may improve bioavailability via hydrolytic activation .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs methods similar to those for compound 52 , such as TLC purification with cyclohexane/ethyl acetate and characterization via IR, $ ^1H $ NMR, and LC-MS . However, introducing the acetylphenyl group requires selective acylation steps, which may reduce yield compared to simpler substitutions.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey Reagents/ConditionsYield Optimization StrategiesReference
Core formationAniline, ketone, H2SO4 (catalyst)Catalyst screening, reflux duration
SubstitutionK2CO3, DMF, 70°CSolvent polarity adjustment
Carboxamide couplingEDCI, HOBt, DCMStoichiometric control, inert atmosphere

Basic: Which structural features are critical for its biological activity?

Methodological Answer:
The compound’s bioactivity hinges on:

  • Quinoline Core : Essential for DNA intercalation or enzyme inhibition (observed in analogous 4-quinolones) .
  • 3-Acetylphenyl Group : Enhances lipophilicity and target binding via π-π stacking .
  • Ethyl-Methyl Substituents : Influence pharmacokinetics (e.g., metabolic stability) .
    Comparative studies with fluorinated or chlorinated analogs suggest that electron-withdrawing groups at position 6 improve antimicrobial potency .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency in substitution steps .
  • Chromatographic Purification : Use of reverse-phase HPLC with acetonitrile/water gradients resolves co-eluting impurities .

Data Contradiction Note : While reports 70–80% yields for substitution steps, notes variability (50–90%) due to solvent choice. Systematic solvent screening (e.g., DMF vs. THF) is recommended .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm IC50 consistency .
  • Structural Analog Comparison : Test derivatives lacking the acetylphenyl group to isolate its contribution to activity .
  • Target Profiling : Use kinase profiling panels (e.g., 400+ kinases) to identify off-target effects that may explain discrepancies .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks for the quinoline core (δ 8.2–8.5 ppm for H-2/H-8) and acetamide protons (δ 2.1–2.3 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error .
  • HPLC-PDA : Purity >98% confirmed at λ = 254 nm with C18 columns .

Q. Table 2: Analytical Parameters

TechniqueCritical ParametersReference
1H-NMRCoupling patterns (e.g., J = 8 Hz)
IRC=O stretch (1650–1700 cm⁻¹)
X-rayCrystal lattice packing analysis

Advanced: What is the hypothesized mechanism of action for this compound?

Methodological Answer:
Based on structural analogs:

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., Axl kinase inhibition observed in 4-oxoquinoline-3-carboxamides) .
  • Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) via the acetylphenyl moiety, altering downstream signaling .
  • DNA Interaction : Intercalation via planar quinoline core, validated by ethidium bromide displacement assays .

Advanced: How do modifications to the quinoline core affect pharmacological properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antibacterial activity but reduce solubility .
  • Alkyl Chain Elongation : Increasing ethyl/methyl chain length improves metabolic stability but may increase hepatotoxicity .
  • Carboxamide vs. Ester Derivatives : Carboxamides show superior bioavailability in murine models (AUC 2.5× higher) .

Advanced: What in silico methods predict ADMET properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to CYP450 isoforms (e.g., CYP3A4) to assess metabolism .
  • QSAR Models : Relate logP values (>3.5) to increased blood-brain barrier penetration .
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known hepatotoxins) .

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